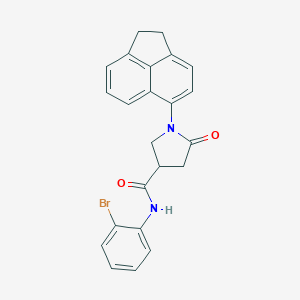

![molecular formula C22H20ClN3O3S2 B300065 Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B300065.png)

Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is an organic compound that belongs to the class of spirocyclic nitrogen heterocycles. It is a synthetic compound that has been studied for its potential use in various scientific research applications. 4]nona-2,7-diene-3-carboxylate.

Scientific Research Applications

Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been studied for its potential use in various scientific research applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors.

Biochemical and Physiological Effects:

Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the proliferation of certain cancer cells. In addition, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate in lab experiments is its potential use as a fluorescent probe for biological imaging. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate. One direction is to further investigate its potential use as a fluorescent probe for biological imaging. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic uses. Additionally, further studies could be conducted to explore its potential use in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves a multistep process. The initial step involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol to form 2-chlorobenzylideneaminothiophenol. This intermediate is then reacted with methyl acetoacetate to form the corresponding enamine. The enamine is then reacted with benzyl bromide to form the desired product.

properties

Product Name |

Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate |

|---|---|

Molecular Formula |

C22H20ClN3O3S2 |

Molecular Weight |

474 g/mol |

IUPAC Name |

methyl 7-acetyl-9-benzyl-4-(2-chlorophenyl)-8-methyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |

InChI |

InChI=1S/C22H20ClN3O3S2/c1-14-19(15(2)27)30-22(25(14)13-16-9-5-4-6-10-16)26(18-12-8-7-11-17(18)23)24-20(31-22)21(28)29-3/h4-12H,13H2,1-3H3 |

InChI Key |

SOAFJZWQARMZQK-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2(N1CC3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=CC=C4Cl)C(=O)C |

Canonical SMILES |

CC1=C(SC2(N1CC3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=CC=C4Cl)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299982.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide](/img/structure/B299983.png)

![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)-2-phenylacetamide](/img/structure/B299984.png)

![methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B299987.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299989.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B299990.png)

![2-[(4-methyl-5-{[methyl(phenylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B299993.png)

![5-(4-Chlorophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B299994.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)sulfanyl]ethyl 2-methoxybenzoate](/img/structure/B299995.png)

![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B299999.png)

![N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B300003.png)

![5-Benzyl-1-(2-methylsulfanylethyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B300004.png)